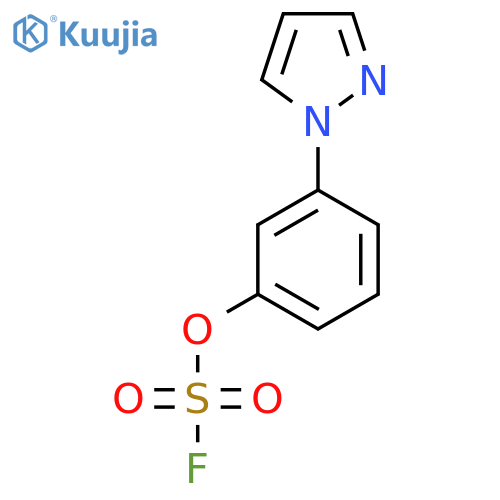

Cas no 2411289-77-3 (1-(3-Fluorosulfonyloxyphenyl)pyrazole)

2411289-77-3 structure

商品名:1-(3-Fluorosulfonyloxyphenyl)pyrazole

CAS番号:2411289-77-3

MF:C9H7FN2O3S

メガワット:242.226884126663

CID:5358197

1-(3-Fluorosulfonyloxyphenyl)pyrazole 化学的及び物理的性質

名前と識別子

-

- 1-(3-Fluorosulfonyloxyphenyl)pyrazole

- 3-(1H-pyrazol-1-yl)phenyl sulfurofluoridate

- Z3919177997

-

- インチ: 1S/C9H7FN2O3S/c10-16(13,14)15-9-4-1-3-8(7-9)12-6-2-5-11-12/h1-7H

- InChIKey: LJXNYUNCDUWRAP-UHFFFAOYSA-N

- ほほえんだ: S(=O)(=O)(OC1=CC=CC(=C1)N1C=CC=N1)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 330

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 69.6

1-(3-Fluorosulfonyloxyphenyl)pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7553300-1.0g |

3-(1H-pyrazol-1-yl)phenyl sulfurofluoridate |

2411289-77-3 | 95.0% | 1.0g |

$0.0 | 2025-02-24 |

1-(3-Fluorosulfonyloxyphenyl)pyrazole 関連文献

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

2411289-77-3 (1-(3-Fluorosulfonyloxyphenyl)pyrazole) 関連製品

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量